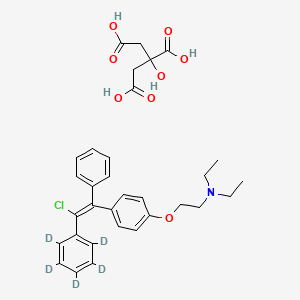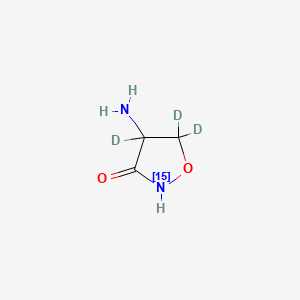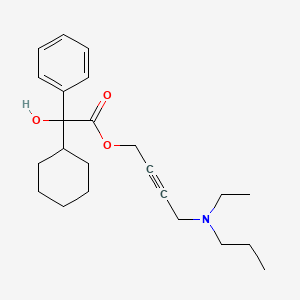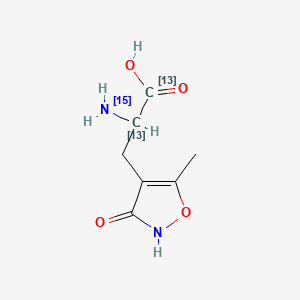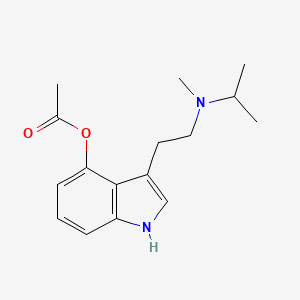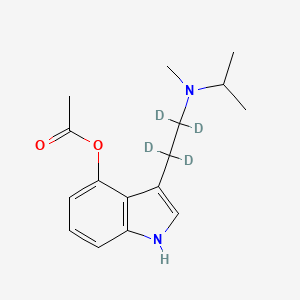
7-Hydroxy Fluphenazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy Fluphenazine-d8 is a deuterated analog of 7-Hydroxy Fluphenazine, a metabolite of the antipsychotic drug Fluphenazine. This compound is primarily used in scientific research, particularly in the fields of pharmacology and toxicology, to study the metabolic pathways and pharmacokinetics of Fluphenazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Fluphenazine-d8 typically involves the deuteration of 7-Hydroxy Fluphenazine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Fluphenazine-d8 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce fully deuterated hydroxy derivatives.
Scientific Research Applications
7-Hydroxy Fluphenazine-d8 is used extensively in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Fluphenazine.
Metabolic Pathways: Investigating the metabolic pathways of Fluphenazine in the body.
Toxicology: Assessing the toxicity and safety profile of Fluphenazine and its metabolites.
Proteomics: Used as a labeled compound in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 7-Hydroxy Fluphenazine-d8 is similar to that of Fluphenazine. It primarily acts on the central nervous system by blocking dopamine receptors, which helps in reducing symptoms of psychosis. The deuterated form allows for more precise tracking and analysis in research studies, providing insights into the drug’s pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
7-Hydroxy Fluphenazine: The non-deuterated form of the compound.
Fluphenazine: The parent antipsychotic drug.
7-Hydroxy Fluphenazine-d4: Another deuterated analog with fewer deuterium atoms.
Uniqueness: 7-Hydroxy Fluphenazine-d8 is unique due to its fully deuterated structure, which provides enhanced stability and allows for more accurate analytical studies. This makes it particularly valuable in research settings where precise measurement and tracking of metabolic processes are required.
Properties
CAS No. |
1285980-02-0 |
|---|---|
Molecular Formula |
C22H26F3N3O2S |
Molecular Weight |
461.573 |
IUPAC Name |
10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2/i8D2,9D2,10D2,11D2 |
InChI Key |
XVCSDQAFEIGVBC-JNJBWJDISA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonyms |
10-[3-[4-(2-Hydroxyethyl)-1-(piperazinyl]-d8)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol; 4-[3-[7-Hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-_x000B_1-(piperazine-d8)ethanol; SQ 11426-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


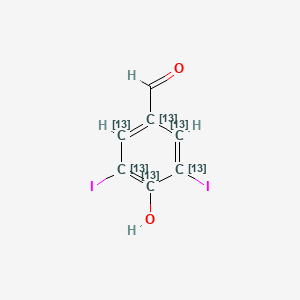
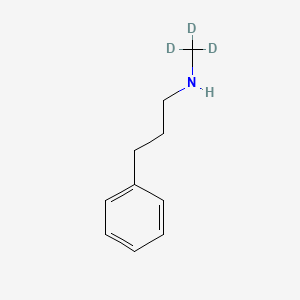
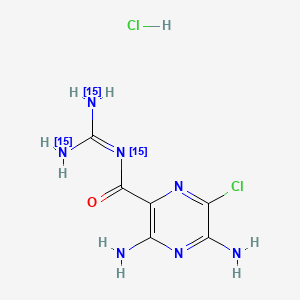

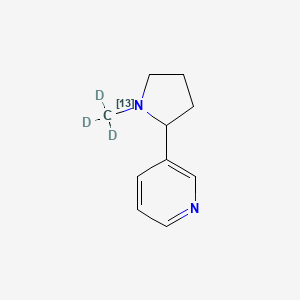
![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)
